molecular formula C15H10F6O2 B12398607 Bisphenol AF-13C12

Bisphenol AF-13C12

Katalognummer: B12398607
Molekulargewicht: 348.14 g/mol
InChI-Schlüssel: ZFVMWEVVKGLCIJ-WCGVKTIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisphenol AF-13C12, also known as 4,4’-(Perfluoropropane-2,2-diyl)diphenol-13C12, is an isotopic label of Bisphenol AF. It is primarily used in scientific research and industrial applications. Bisphenol AF is known for its use in the manufacturing of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 (13C) allows for detailed studies in various scientific fields, including chemistry, biology, and environmental science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol AF-13C12 involves the isotopic labeling of Bisphenol AF. One common method is the reaction of phenol with hexafluoroacetone trihydrate (HFA·3H2O) in the presence of a catalyst. The reaction is typically carried out at room temperature with stirring until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is crucial for the production of this compound, making it a specialized process .

Analyse Chemischer Reaktionen

Types of Reactions

Bisphenol AF-13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Bisphenol AF-13C12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Wirkmechanismus

Bisphenol AF-13C12 exerts its effects by interacting with estrogen receptors. It acts as a full agonist for the estrogen receptor ERα, activating estrogen through this pathway. This interaction can lead to various biological effects, including altered steroidogenesis and reproductive dysfunction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bisphenol AF-13C12 is unique due to its isotopic labeling, which allows for detailed scientific studies. Its ability to significantly increase intracellular reactive oxygen species levels sets it apart from other bisphenols .

Eigenschaften

Molekularformel

C15H10F6O2

Molekulargewicht

348.14 g/mol

IUPAC-Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI-Schlüssel

ZFVMWEVVKGLCIJ-WCGVKTIYSA-N

Isomerische SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)(C(F)(F)F)C(F)(F)F)O

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.